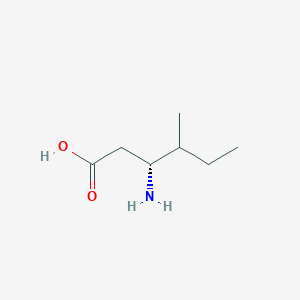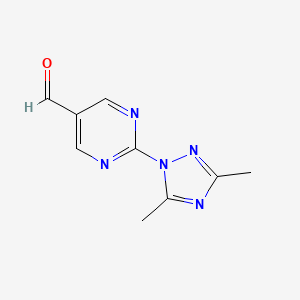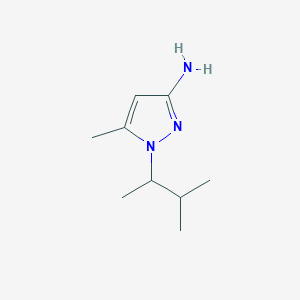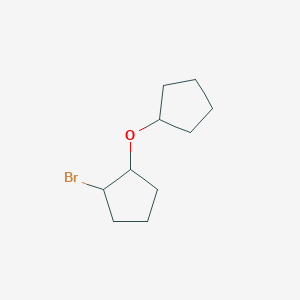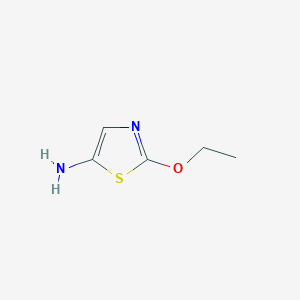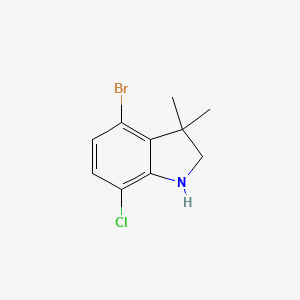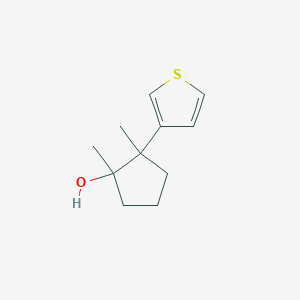
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with two methyl groups and a thiophene ring The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a thiophene derivative with a cyclopentanone derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid or a base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted thiophene derivatives.
Scientific Research Applications
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Industry: It can be used in the development of materials with unique properties, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The cyclopentane ring and methyl groups can affect the compound’s overall conformation and stability, further impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple sulfur-containing heterocycle with various applications in organic synthesis and material science.
Cyclopentanone: A cyclopentane derivative with a ketone functional group, used as a precursor in organic synthesis.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups, used in the synthesis of more complex molecules.
Uniqueness
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, thiophene ring, and specific substitution pattern. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1,2-dimethyl-2-thiophen-3-ylcyclopentan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-10(9-4-7-13-8-9)5-3-6-11(10,2)12/h4,7-8,12H,3,5-6H2,1-2H3 |
InChI Key |
LWVGBXSUGZZESG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



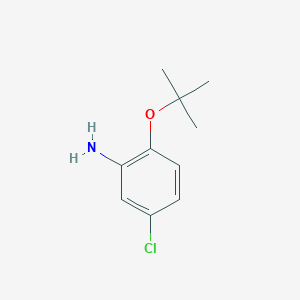
![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)

![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B13303818.png)
